molecular formula C17H16ClN3O3 B15013933 N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide

Cat. No.: B15013933
M. Wt: 345.8 g/mol
InChI Key: PDFXCIAYAFDRFT-YBFXNURJSA-N
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Description

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a hydrazino group, and a hydroxybenzylidene group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 3-chlorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form quinone derivatives.

    Reduction: The hydrazino group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, altering their activities.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide: shares similarities with other hydrazone derivatives and chlorophenyl compounds.

Uniqueness

    Structural Features: The combination of a chlorophenyl group, a hydrazino group, and a hydroxybenzylidene group makes it unique.

    Reactivity: Its ability to undergo multiple types of chemical reactions enhances its versatility.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H16ClN3O3/c18-13-5-3-6-14(10-13)20-16(23)8-9-17(24)21-19-11-12-4-1-2-7-15(12)22/h1-7,10-11,22H,8-9H2,(H,20,23)(H,21,24)/b19-11+

InChI Key

PDFXCIAYAFDRFT-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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